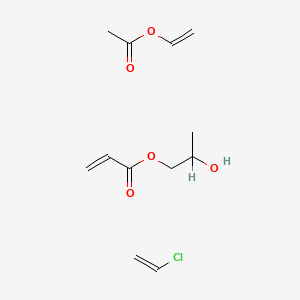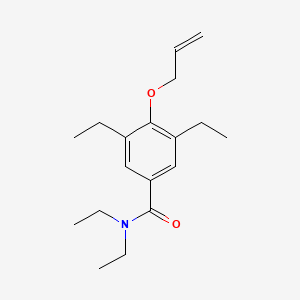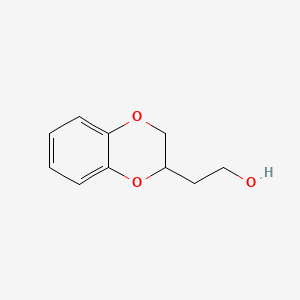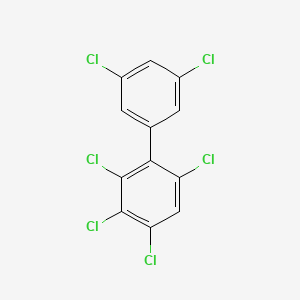
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate involves the polymerization of 2-Propenoic acid, 2-hydroxypropyl ester with chloroethene and ethenyl acetate. The polymerization process typically requires the presence of initiators such as peroxides or azo compounds, which help in the formation of free radicals necessary for the polymerization reaction .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniform polymerization. The resulting polymer is then purified and processed into various forms depending on its intended application .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
Mécanisme D'action
The mechanism by which Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and biocompatible materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxypropyl acrylate-vinyl acetate-vinyl chloride copolymer
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
- Methacrylic acid, 2-hydroxypropyl ester
Uniqueness
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is unique due to its combination of properties from its constituent monomers. This polymer exhibits excellent adhesive properties, chemical stability, and biocompatibility, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
41618-91-1 |
|---|---|
Formule moléculaire |
C12H19ClO5 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C4H6O2.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-3-6-4(2)5;1-2-3/h3,5,7H,1,4H2,2H3;3H,1H2,2H3;2H,1H2 |
Clé InChI |
CDZRKFJZEOBIOO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
SMILES canonique |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
Key on ui other cas no. |
41618-91-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















